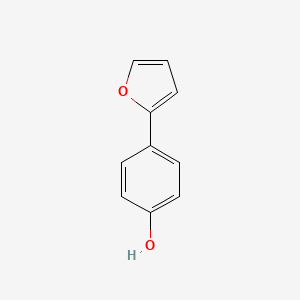

4-(2-Furyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(furan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKSSBPEKFRREA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90482270 | |

| Record name | 4-(2-furyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35461-94-0 | |

| Record name | 4-(2-furyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 4 2 Furyl Phenol

Electrophilic and Nucleophilic Aromatic Substitution on Ring Systems

The reactivity of 4-(2-furyl)phenol is dictated by the interplay of its two aromatic components: the electron-rich phenol (B47542) ring and the furan (B31954) ring. Both rings are susceptible to electrophilic attack, while nucleophilic substitution is less common and typically requires specific activating groups.

The hydroxyl (-OH) group of the phenol moiety is a powerful activating group, meaning it increases the rate of electrophilic aromatic substitution on the benzene (B151609) ring. byjus.comwvu.edu This is due to the lone pairs of electrons on the oxygen atom which can be delocalized into the aromatic π-system, thereby increasing the electron density of the ring and making it more attractive to electrophiles. chemistrystudent.commakingmolecules.com This activation is particularly pronounced at the ortho and para positions relative to the hydroxyl group. byjus.comwvu.edu

The phenolic hydroxyl group itself can also participate in reactions. It is weakly acidic and can be deprotonated to form a phenoxide ion. chemistrystudent.com This phenoxide is an even more potent activator for electrophilic aromatic substitution and is a strong nucleophile in its own right, capable of participating in reactions like Williamson ether synthesis. libguides.com However, direct nucleophilic substitution or elimination of the phenolic hydroxyl group itself is generally not a feasible reaction pathway. libguides.comlibretexts.org

Common electrophilic substitution reactions that phenols readily undergo include:

Halogenation: Phenols can be halogenated even without a Lewis acid catalyst. byjus.comwvu.edu For instance, reaction with bromine water leads to the formation of a poly-brominated product. byjus.com

Nitration: Treatment with dilute nitric acid yields a mixture of ortho and para-nitrophenols. byjus.com Using concentrated nitric acid can lead to the formation of polysubstituted products like picric acid. byjus.com

Friedel-Crafts Alkylation and Acylation: The phenol ring is sufficiently activated to undergo these reactions, which introduce alkyl or acyl groups. libguides.com

In the context of this compound, the hydroxyl group directs incoming electrophiles to the positions ortho to it on the phenolic ring.

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. Like phenol, the furan ring is also activated towards electrophilic substitution due to the electron-donating nature of the oxygen heteroatom. utripoli.edu.ly The oxygen's lone pairs contribute to the aromatic sextet, increasing the ring's nucleophilicity. Electrophilic attack on the furan ring preferentially occurs at the C2 (α) position, which is adjacent to the oxygen atom. If the C2 position is occupied, as in this compound, substitution will then favor the C5 position.

Under certain conditions, the furan ring can undergo ring-opening reactions, particularly when activated by metal complexes. osti.gov For instance, an iron(II) complex has been shown to activate the α-C–H bond of furan and, in the presence of alkynes, lead to ring-opening. osti.gov

Reactivity of the Phenolic Hydroxyl Group

Oxidation and Reduction Pathways

The catalytic hydrogenation of furan derivatives is a significant area of research, particularly in the context of biomass conversion. In compounds like this compound, both the furan and the phenolic rings can be hydrogenated, and the furan ring can also undergo hydrodeoxygenation (HDO), which involves the cleavage of C-O bonds.

The hydrogenation of furan rings typically proceeds to form tetrahydrofuran (B95107) derivatives. nih.gov For substituted furans, the reaction pathway can be complex. For example, in the hydrogenation of 2,5-dimethylfuran (B142691) (DMF), different catalysts show varying selectivities. Platinum on carbon (Pt/C) favors C-O bond hydrogenolysis, leading to ring-opened products like 2-hexanone, while other catalysts like palladium on carbon (Pd/C), rhodium on carbon (Rh/C), and ruthenium on carbon (Ru/C) tend to favor the hydrogenation of the furan ring to form 2,5-dimethyltetrahydrofuran. escholarship.org The proposed mechanism for ring-opening often involves the formation of an enol intermediate. escholarship.org

In a related compound, furfural (B47365) acetone (B3395972), hydrogenation over ruthenium catalysts first reduces the C=C double bond, followed by hydrogenation of the furan ring, and finally, reduction of the C=O group. nih.gov The alternative pathway, where the ketone is reduced before the furan ring, is less favored. nih.gov

The hydrodeoxygenation of the furan ring in this compound would lead to the opening of the furan ring and the formation of various aliphatic chains attached to the phenol. The specific products would depend on the catalyst and reaction conditions.

Phenolic compounds are susceptible to oxidation. The phenolic hydroxyl group can be oxidized to form phenoxy radicals. rushim.ru These radicals are resonance-stabilized and can participate in a variety of coupling reactions, leading to the formation of dimers, oligomers, and polymers. This reactivity is the basis for the antioxidant properties of many phenols.

The oxidation of phenols can be achieved using various oxidizing agents. The specific products formed depend on the oxidant and the reaction conditions. For example, mild oxidation can lead to the formation of quinones. More vigorous oxidation can result in the cleavage of the aromatic ring.

In the case of this compound, oxidation could potentially lead to the formation of a phenoxy radical, which could then undergo further reactions. The furan ring is also susceptible to oxidation, which can lead to ring-opening and the formation of dicarbonyl compounds.

Catalytic Hydrogenation and Hydrodeoxygenation Mechanisms

Derivatization and Functionalization Strategies

The presence of both a phenolic hydroxyl group and a furan ring in this compound offers multiple avenues for derivatization and functionalization.

The phenolic hydroxyl group provides a key site for modification.

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis, where the corresponding phenoxide reacts with an alkyl halide. libguides.com

Esterification: Reaction with acyl chlorides or anhydrides converts the hydroxyl group into an ester. libguides.com

Urethane (B1682113) Formation: The hydroxyl group can react with isocyanates to form urethane linkages, which is a fundamental reaction in the synthesis of polyurethanes. uantwerpen.be

The aromatic rings themselves can also be functionalized through electrophilic substitution reactions as discussed in section 3.1. For example, halogenation, nitration, or Friedel-Crafts reactions could be used to introduce new functional groups onto either the phenol or furan ring, with the regioselectivity being directed by the existing substituents.

Furthermore, the furan moiety can participate in Diels-Alder reactions, where it acts as a diene, providing a powerful tool for the construction of more complex molecular architectures.

Introduction of Additional Functional Groups

The presence of both a furan and a phenol ring in this compound offers multiple sites for the introduction of new functional groups, leading to the creation of novel derivatives with tailored properties. slideshare.netlibretexts.orgbiotechacademy.dk The phenolic hydroxyl group can undergo etherification, while the aromatic phenol ring is susceptible to electrophilic substitution. ambeed.comrushim.ru Similarly, the furan ring can participate in various reactions, including electrophilic substitution and cycloadditions. vulcanchem.com

One common method for introducing new functionalities is through the acylation of the phenolic hydroxyl group. This acyl transfer reaction is a key process in organic synthesis. rsc.org Additionally, the furan ring can be modified through reactions like the Piancatelli rearrangement, which transforms 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. orgsyn.org This rearrangement highlights the potential to convert the furan moiety into different carbocyclic structures.

The combination of these reactive sites allows for the synthesis of a wide array of derivatives. For instance, the phenolic group can be used as a starting point for creating larger molecules, while the furan ring can be independently functionalized. This dual reactivity is crucial for developing new compounds with specific electronic or biological properties.

Formation of Complex Hybrid Architectures

The bifunctional nature of this compound makes it an excellent building block for constructing complex hybrid molecular architectures, including macrocycles and polymers. vulcanchem.commdpi.com The ability to selectively react at either the furan or phenol moiety allows for controlled assembly into larger, more intricate structures.

Macrocycles containing phenol units have been synthesized and shown to form stable complexes with lanthanide ions, exhibiting interesting luminescent and relaxometric properties. rsc.org The synthesis of these macrocycles often involves multi-step procedures, including coupling reactions to link the phenolic units into a cyclic framework. rsc.orgresearchgate.net For example, polyaminocarboxylate macrocycles incorporating phenol units have been created, demonstrating the versatility of phenol-containing building blocks in supramolecular chemistry. rsc.org

In addition to discrete macrocycles, the furan moiety of this compound can be utilized in polymerization reactions. Furan-containing polymers are known to exhibit enhanced thermal stability. vulcanchem.com The incorporation of the this compound unit into a polymer chain can be achieved through various polymerization techniques, leveraging the reactivity of either the furan ring or the phenolic hydroxyl group.

Reaction Kinetics and Mechanistic Elucidation

Understanding the kinetics and mechanisms of reactions involving this compound is essential for optimizing synthetic procedures and designing new chemical transformations.

Rate-Determining Steps in Acyl Transfer Reactions

Acyl transfer reactions are fundamental in organic chemistry, and the phenolic hydroxyl group of this compound can act as a nucleophile in these processes. rsc.org Studies on the acyl transfer reactions of related compounds, such as 2,4-dinitrophenyl 5-substituted-2-furoates with phenoxides, have provided significant insights into the reaction mechanisms. researchgate.netmdpi.comresearchgate.net

These reactions typically proceed through a two-step addition-elimination mechanism. mdpi.com The rate-determining step can vary depending on the specific reactants and conditions. For instance, in the reaction of 2,4-dinitrophenyl 5-substituted-2-furoates with 4-substituted phenoxides, the nucleophilic attack is the rate-determining step. mdpi.comresearchgate.net However, when the nucleophile is changed to a secondary amine, a shift in the rate-determining step can be observed. researchgate.netmdpi.com This highlights the crucial role of the nucleophile in dictating the reaction kinetics. researchgate.netmdpi.com

The following table summarizes kinetic parameters from a study on the acyl transfer reactions of 2,4-dinitrophenyl 5-substituted-2-furoates with 4-substituted phenoxides, which serves as a model for understanding the reactivity of the phenol group in this compound. mdpi.com

| Kinetic Parameter | Value Range | Interpretation |

| βacyl | -2.24 to -2.50 | Indicates a significant negative charge development on the acyl group in the transition state. |

| ρ(x) | 3.18 to 3.56 | Suggests a high sensitivity to electronic effects of the substituents on the phenoxide nucleophile. |

| βnuc | 0.81 to 0.84 | Shows a strong dependence of the reaction rate on the basicity of the nucleophile. |

This data is based on the study of 2,4-dinitrophenyl 5-substituted-2-furoates with 4-substituted phenoxides and is presented here as a relevant model system. mdpi.com

Computational Approaches to Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms of complex organic reactions. nih.govnih.govresearchgate.net DFT calculations can provide detailed information about transition state structures, reaction energy barriers, and the electronic properties of reactants and intermediates. x-mol.netresearchgate.net

For reactions involving furan derivatives, DFT studies have been used to investigate cycloaddition reactions, such as the Diels-Alder reaction of furan with hexafluoro-2-butyne. x-mol.net These studies can predict the feasibility of a reaction, the effect of substituents, and the influence of reaction conditions like temperature and solvent. x-mol.net For example, computational studies have shown that in certain Diels-Alder reactions involving substituted furans, lower temperatures favor the formation of the cycloaddition adduct, while higher temperatures can lead to ring-opening and the formation of phenol derivatives. x-mol.net

In the context of this compound, computational studies can be applied to understand the reactivity of both the furan and phenol moieties. For instance, DFT calculations can model the electrophilic substitution on the furan ring, predicting the most likely site of reaction and the activation energies involved. Similarly, the mechanism of acyl transfer reactions at the phenolic hydroxyl group can be investigated, providing insights that complement experimental kinetic data. acs.org

The following table presents a conceptual overview of how computational methods can be applied to study the reactivity of this compound.

| Reaction Type | Computational Method | Information Gained |

| Electrophilic Aromatic Substitution | DFT | Transition state geometries, activation energies, regioselectivity. |

| Cycloaddition Reactions | DFT | Reaction feasibility (Gibbs free energy), activation barriers, influence of substituents. x-mol.net |

| Acyl Transfer | DFT, TD-DFT | Transition state structures, reaction pathways, electronic properties of intermediates. researchgate.net |

Advanced Structural Elucidation and Theoretical Investigations

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the molecular structure of 4-(2-Furyl)phenol and its derivatives. High-resolution NMR, mass spectrometry, and infrared/ultraviolet-visible spectroscopy each offer unique and complementary information.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: In the proton NMR spectrum, the signals for the aromatic protons of the phenol (B47542) and furan (B31954) rings typically appear in the region of δ 6.3–8.0 ppm. The exact chemical shifts and coupling patterns are influenced by the electronic effects of the hydroxyl group and the furan ring. For instance, in analogous compounds, the furan protons can be observed between δ 6.3–7.5 ppm, while the phenolic protons are found in the δ 7.0–8.0 ppm range. vulcanchem.com The phenolic hydroxyl proton often appears as a broad singlet, with its chemical shift being concentration and solvent-dependent, typically found between 4-7 ppm. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the aromatic rings will show signals in the downfield region, typically between δ 110 and δ 160 ppm. For example, in furan itself, the carbon signals appear at approximately δ 110.38 ppm and δ 142.86 ppm, while in phenol, the carbons range from δ 115.9 ppm to δ 155.5 ppm. The specific shifts for this compound would be a composite of these, influenced by the substitution pattern.

A representative, though not specific to this compound, set of expected chemical shifts is provided in the table below, based on data for similar structural motifs. nih.govsigmaaldrich.comepfl.ch

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenolic -OH | 4.0 - 7.0 (broad singlet) | - |

| Phenolic CH | 6.8 - 7.6 (multiplets) | 115 - 130 |

| Furan CH | 6.4 - 7.5 (multiplets) | 105 - 112 |

| Furan C-O | - | 143 - 155 |

| Phenolic C-O | - | 150 - 160 |

| Phenolic C-C(furan) | - | 125 - 135 |

Note: The actual chemical shifts can vary depending on the solvent and concentration.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, with a molecular weight of 160.17 g/mol , the molecular ion peak [M]⁺ would be expected at m/z 160. vulcanchem.com

Upon electron ionization, the molecule can undergo characteristic fragmentation. Phenols typically exhibit a strong molecular ion peak. libretexts.org Common fragmentation patterns for phenols include the loss of a hydrogen atom to form an [M-1]⁺ ion, and the loss of a carbon monoxide (CO) molecule to produce an [M-28]⁺ ion. libretexts.org The loss of a formyl radical (HCO·) resulting in an [M-29] ion is also a common fragmentation pathway for phenols. libretexts.orgdocbrown.info The furan moiety can also fragment, potentially leading to the loss of CO or other small neutral molecules. The fragmentation of the furan ring itself can be complex. In some furan-containing compounds, the loss of a CHO group (m/z 29) is observed.

Derivatization, such as trimethylsilylation, is often employed in GC-MS analysis to increase the volatility of phenolic compounds. researchgate.net The mass spectra of these derivatives show characteristic fragments, such as a prominent peak at m/z 73 for the trimethylsilyl (B98337) group, which aids in identification. researchgate.net

Interactive Data Table: Potential Mass Spectrometry Fragments of this compound

| Fragment | m/z (mass-to-charge ratio) | Possible Origin |

| [C₁₀H₈O₂]⁺ | 160 | Molecular Ion (M⁺) |

| [C₁₀H₇O₂]⁺ | 159 | Loss of H radical |

| [C₉H₈O]⁺ | 132 | Loss of CO |

| [C₉H₇O]⁺ | 131 | Loss of HCO radical |

| [C₆H₅O]⁺ | 93 | Cleavage of the bond between the rings |

| [C₄H₃O]⁺ | 67 | Furan ring fragment |

| [C₅H₅]⁺ | 65 | Loss of CHO from the phenolic portion docbrown.info |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show a characteristic broad absorption band for the phenolic O-H stretching vibration, typically in the range of 3200-3600 cm⁻¹. vulcanchem.compressbooks.pub The broadness of this peak is due to hydrogen bonding. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic phenol and furan rings would appear in the 1500-1600 cm⁻¹ region. pressbooks.pub A strong C-O stretching band for the phenol would be observed around 1200-1250 cm⁻¹, and the asymmetric C-O-C stretch of the furan ring is also expected in this region. vulcanchem.comlibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound exhibit strong absorption in the UV region due to π→π* transitions of the conjugated system. libretexts.org The presence of the furan ring in conjugation with the phenol ring is expected to shift the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to phenol itself. vscht.cz The spectrum of this compound would likely show multiple absorption bands corresponding to different electronic transitions within the molecule. The exact position and intensity of these bands can be influenced by the solvent polarity. libretexts.org For instance, transitions can undergo a red shift (to longer wavelengths) or a blue shift (to shorter wavelengths) depending on the relative polarity of the ground and excited states. libretexts.org

Mass Spectrometry for Structural Confirmation of Reaction Products

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. For a molecule like this compound, a single-crystal X-ray diffraction study would determine the bond lengths, bond angles, and torsion angles with high precision.

Computational Chemistry and Quantum Mechanical Studies

Computational methods, particularly those based on quantum mechanics, are powerful tools for investigating the molecular and electronic structure of compounds like this compound, often complementing experimental data.

Density Functional Theory (DFT) is a widely used computational method to predict the geometry, electronic properties, and spectroscopic features of molecules. researchgate.netnih.govnih.gov DFT calculations can be used to optimize the molecular geometry of this compound, providing theoretical values for bond lengths and angles that can be compared with experimental data from X-ray crystallography. redalyc.org

Furthermore, DFT allows for the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the chemical reactivity and the electronic transitions of the molecule. redalyc.org A smaller HOMO-LUMO gap generally corresponds to a more easily excitable molecule and a red shift in the UV-Vis absorption spectrum. Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum, predicting the wavelengths and intensities of electronic transitions, which can then be compared to experimental spectra. redalyc.orgresearchgate.net These calculations can help assign the observed absorption bands to specific electronic transitions, such as π→π* or intramolecular charge transfer (ICT) transitions. redalyc.org

Prediction of Spectroscopic Properties

Theoretical chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement and help interpret experimental data. Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are widely used to calculate the underpinnings of various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. researchgate.netnih.gov

The process typically involves optimizing the molecule's ground state geometry using a specific level of theory, such as the B3LYP functional with a 6-311+G(2d,p) basis set. nih.govsemanticscholar.org From this optimized structure, various properties can be calculated. For NMR spectroscopy, theoretical calculations can predict the chemical shifts (δ) for both proton (¹H) and carbon (¹³C) nuclei. nih.govsemanticscholar.org These predictions are invaluable for assigning peaks in experimental spectra, especially for complex molecules.

For vibrational spectroscopy (FTIR), DFT calculations can compute the harmonic vibrational frequencies corresponding to the molecule's normal modes of vibration. These calculated frequencies, often scaled by a factor to correct for anharmonicity and other systematic errors, can be directly compared to experimental IR spectra to assign specific absorption bands to molecular motions like stretching, bending, and torsional modes. nih.gov

Electronic spectroscopy (UV-Vis) is modeled using TD-DFT, which calculates the vertical excitation energies from the ground state to various excited states. redalyc.orgmdpi.com These calculations yield the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This allows for the assignment of electronic transitions, such as π→π* transitions within the aromatic rings. researchgate.net

Below is a table illustrating the type of data generated through theoretical predictions compared with potential experimental values for this compound.

| Spectroscopic Technique | Parameter | Predicted Value (Theoretical) | Hypothetical Experimental Value |

|---|---|---|---|

| ¹H NMR | Phenolic -OH Proton (ppm) | ~9.6 | ~9.5 |

| Aromatic Protons (ppm) | 6.5 - 7.8 | 6.4 - 7.7 | |

| ¹³C NMR | Phenolic C-OH Carbon (ppm) | ~155 | ~154 |

| Furan C-O Carbon (ppm) | ~145 | ~144 | |

| FTIR | O-H Stretch (cm⁻¹) | ~3600 | ~3550 |

| UV-Vis | λ_max (nm) | ~290 | ~288 |

Modeling of Reaction Pathways and Transition States

Computational chemistry is a fundamental tool for investigating the mechanisms of chemical reactions involving this compound. By modeling reaction pathways and identifying transition states, researchers can gain a deep understanding of reaction kinetics and thermodynamics. x-mol.netmdpi.com Theoretical investigations, often using Density Functional Theory (DFT), allow for the construction of a potential energy surface (PES) that maps the energy of a system as it transforms from reactants to products. researchgate.net

A key aspect of this modeling is the location of transition states (TS), which are the specific, high-energy molecular configurations that represent the peak of the energy barrier between reactants and products. x-mol.net The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the rate of the reaction. x-mol.netresearchgate.net Calculations can elucidate the geometry of these short-lived states, revealing details about bond breaking and bond formation.

For instance, the synthesis of phenol derivatives from furans can occur via a [4+2] cycloaddition (Diels-Alder reaction) followed by a ring-opening rearrangement. x-mol.netresearchgate.net Computational modeling of such a pathway for this compound would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (e.g., a furan precursor and a dienophile) and the final this compound product.

Transition State Search: Identifying the transition state for the initial cycloaddition and any subsequent rearrangement steps.

These theoretical models can predict reaction feasibility under different conditions and explain observed regioselectivity and stereoselectivity. scilit.com The insights gained are crucial for optimizing synthetic routes and designing new chemical transformations. x-mol.netresearchgate.net

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. Conformational analysis and molecular dynamics (MD) are computational techniques used to explore these aspects. mdpi.com

Conformational analysis of this compound focuses on the different spatial arrangements, or conformers, that arise from rotation around the single bond connecting the furan and phenol rings. The relative orientation of these two rings is defined by a dihedral angle. By systematically rotating this bond and calculating the potential energy at each step, a potential energy surface can be generated. This surface reveals the most stable conformers, which correspond to energy minima, and the energy barriers that hinder free rotation. For this compound, one would expect to find low-energy conformers where the rings are nearly coplanar (either in a syn or anti arrangement relative to the ring oxygens) and higher-energy transition states where the rings are perpendicular.

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. researchgate.net In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to simulate atomic movements. uiuc.edu This allows researchers to observe how this compound flexes, vibrates, and rotates at a given temperature. MD simulations can show the transitions between different stable conformations, the timescale of these motions, and how the molecule interacts with solvent molecules. rsc.orgacs.org Such simulations are essential for understanding how the molecule's shape and flexibility influence its macroscopic properties.

The table below presents a hypothetical conformational analysis for this compound, outlining the key conformers and their theoretical relative energies.

| Conformer | Description | Inter-ring Dihedral Angle | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|---|

| Syn-planar | The furan and phenol rings are coplanar with the oxygen atoms on the same side. | ~0° | 0.00 | Most Stable |

| Anti-planar | The furan and phenol rings are coplanar with the oxygen atoms on opposite sides. | ~180° | ~0.2 | Stable |

| Perpendicular (TS) | The furan and phenol rings are twisted at a right angle. | ~90° | ~3.5 | Unstable (Rotational Barrier) |

Molecular Applications and Biological Activity Research Non Clinical

4-(2-Furyl)phenol as a Chemical Building Block

As a bifunctional molecule, this compound serves as a foundational component in the synthesis of more complex chemical structures and advanced materials. Its constituent parts, the phenol (B47542) and furan (B31954) rings, are important structural motifs in many natural and synthetic compounds. researchgate.net The general strategy of coupling bio-based phenol and furan derivatives is a key area of research for creating sustainable functional monomers and building blocks. rsc.org

The furan and phenol moieties are instrumental in constructing intricate molecular frameworks. Research on related compounds demonstrates that the furan-phenol scaffold is a key component in the synthesis of diverse and complex molecules. For instance, derivatives are used as intermediates in the preparation of bioactive compounds and dinucleating ligands. ontosight.aimdpi.com The synthesis of 1,6-bis(2-furyl)-2,5-bis(2-hydroxy-3-formyl-5-methylbenzyl)-2,5-diazahexane, a complex ligand, highlights how furan and phenol units can be combined to create sophisticated molecular structures. mdpi.com Similarly, other complex molecules, such as 4-{2-[(7-Amino-2-furan-2-yl ontosight.airesearchgate.nettriazolo[1,5-a] ontosight.aimdpi.comnih.govtriazin-5-yl)amino]ethyl}phenol, incorporate both a furan and a phenol group, indicating the value of this combination in medicinal chemistry research. nih.gov

The furan ring itself is a versatile precursor. For example, 5-aryl-2-furan-2-carbaldehyde derivatives can be synthesized and subsequently used in Claisen-Schmidt condensations to produce furan chalcones, which are precursors to other heterocyclic systems. researchgate.net The synthesis of 4-(5-aryl-2-furoyl)morpholines also begins with furan-based carboxylic acids, showcasing the utility of the furan core as a starting point for multi-step syntheses. pensoft.net These examples underscore the potential of this compound as a foundational element for building a wide array of complex organic molecules.

| Precursor Type | Synthesized Complex Molecule Example | Significance | Reference |

| Furan-Phenol Derivative | 1,6-bis(2-furyl)-2,5-bis(2-hydroxy-3-formyl-5-methylbenzyl)-2,5-diazahexane | Forms complex dinucleating ligands for mimicking metalloenzyme active sites. | mdpi.com |

| Aryl-Furan Derivative | 4-(5-Aryl-2-furoyl)morpholines | Used as a scaffold for creating new compounds with potential antimicrobial activity. | pensoft.net |

| Furan-Phenol Derivative | 4-{2-[(7-Amino-2-furan-2-yl ontosight.airesearchgate.nettriazolo[1,5-a] ontosight.aimdpi.comnih.govtriazin-5-yl)amino]ethyl}phenol | Incorporated into larger structures investigated for biological activity. | nih.gov |

| Furan Chalcone (B49325) | Substituted 1,3-diphenyl-2-propen-1-ones containing a furan ring | Serves as an intermediate for synthesizing various heterocyclic compounds. | researchgate.net |

Phenolic and furan-based compounds are well-established precursors for a range of advanced materials, including polymers and functional carbons. frontiersin.orgresearchgate.net Phenolic compounds, in general, are used to produce phenolic resins through condensation reactions with aldehydes. frontiersin.orgcuni.cz These resins are known for their thermal stability and are used to create high-yield carbon materials. frontiersin.org

Furan derivatives, particularly furfural (B47365) and furfuryl alcohol, can be polymerized into highly cross-linked, carbon-rich network structures. researchgate.netrsc.org The combination of a phenol and a furan group in this compound suggests its potential as a precursor for hybrid materials that could leverage the properties of both phenolic and furan-based resins. Research on phenol-furfural resins shows that they can be used to synthesize organic and carbon aerogels with controlled porosity. researchgate.net This indicates that a molecule like this compound could be a valuable monomer for creating novel porous materials and composites. ontosight.ai

Role in Complex Organic Molecule Synthesis

Utilization in Materials Science and Polymer Chemistry

In the realm of polymer science, this compound is a promising candidate for the development of new functional polymers. The hydroxyl group of the phenol allows it to participate in step-growth polymerization, while the furan ring can be involved in chain-growth polymerization or post-polymerization modifications. rsc.orgresearchgate.net

This compound can act as a monomer to create polymers with specific functionalities. The hydroxyl group enables its use in the synthesis of polyesters and polyethers. The furan ring, containing a conjugated diene system, can undergo reactions like Diels-Alder cycloadditions, which can be exploited for cross-linking or creating specific polymer architectures. researchgate.net

Research on similar structures provides a strong basis for this potential. For example, bisphenols containing furan groups have been used to synthesize poly(ether ether ketone)s (PEEKs) with pendant furyl groups. researchgate.net Furan-based diene monomers have also been successfully polymerized via acyclic diene metathesis (ADMET) to yield fully bio-based functional polymers. nih.gov These studies demonstrate the viability of incorporating the furan moiety into polymer backbones to impart specific properties.

| Monomer Type | Polymerization Method | Resulting Polymer | Key Features | Reference |

| Furan-based α,ω-diene | Acyclic Diene Metathesis (ADMET) | Fully bio-based functional polymer | High thermal stability, hydrophobicity, photoactive properties. | nih.gov |

| Furan-containing bisphenol | Nucleophilic Aromatic Substitution Polycondensation | Poly(ether ether ketone) with pendant furyl groups | Allows for post-polymerization modification via Diels-Alder reaction. | researchgate.net |

| Lignin-derived vinylphenol | Radical Polymerization | Thermoplastics and Thermosets | Creates bio-based polymers with a wide range of thermal properties. | mdpi.com |

The unique reactivity of the furan ring in this compound allows for the design of advanced polymer architectures. The Diels-Alder reaction between the furan group and a dienophile (like a maleimide) is thermally reversible, which can be used to create self-healing materials or reprocessable thermosets. researchgate.net This "clickable" nature of the furan group makes it an attractive component for post-polymerization modification, allowing for the attachment of various functional groups to a polymer chain. researchgate.net

Furthermore, the incorporation of furan rings with specific substituents can tune material properties. For example, studies on mechanophores have shown that a 3-phenoxy substituent on a furan ring significantly enhances the reactivity of masked 2-furylcarbinol derivatives within a polymer chain, enabling the mechanically triggered release of small molecules. acs.org This suggests that polymers derived from this compound could be designed to respond to external stimuli, opening avenues for applications in sensing and drug delivery systems.

Monomer for Functional Polymer Synthesis

Catalytic Roles of this compound Derivatives

While this compound itself is not typically a catalyst, its derivatives can be designed to perform catalytic roles. The structure can be modified to create ligands for transition-metal complexes or to act as organocatalysts.

Research into related compounds shows that Schiff base derivatives of furan-containing molecules can be used as ligands for transition-metal complexes with potential catalytic activity. For example, copper or iron complexes could be formed that catalyze various organic transformations. Additionally, aminophenol derivatives have been developed as highly effective organocatalysts for enantioselective additions to imines and carbonyls, suggesting that aminofurylphenol derivatives could exhibit similar catalytic properties. nih.gov

The hydrogenation of furan derivatives is another area of intense catalytic research, often aimed at producing biofuels and value-added chemicals. dntb.gov.uamdpi.comnih.govresearchgate.net Studies on the hydrogenation of 4-(2-furyl)-3-buten-2-one (B1221072) (FAc) show that various metal catalysts, such as those based on rhenium or ruthenium, can selectively reduce the double bonds and the furan ring. dntb.gov.uanih.govresearchgate.net While this compound is not the substrate in these cases, this research highlights the reactivity of the furan ring under catalytic conditions and informs the potential transformations that polymers or materials derived from this compound could undergo. Bifunctional catalysts have also been developed for the hydrodeoxygenation of FAc, where the product composition can be engineered by tuning the catalyst's properties. researchgate.net

| Compound Class | Catalytic Application | Reaction Example | Reference |

| Rhenium-on-graphite | Hydrogenation and Rearrangement | Aqueous phase hydrogenation of 4-(2-furyl)-3-buten-2-one to cyclic ketones. | dntb.gov.uaresearchgate.net |

| Ruthenium nanoparticles | Selective Hydrogenation | Hydrogenation of furfural acetone (B3395972), with selectivity controlled by CO2. | nih.gov |

| Aminophenol derivatives | Organocatalysis | Enantioselective allyl additions to imines and carbonyls. | nih.gov |

| Metal Polymer-Silica Composites | Bifunctional Catalysis | Hydrodeoxygenation of 4-(2-furyl)-3-buten-2-one. | researchgate.net |

Ligand Design in Metal Complex Catalysis

The structure of this compound, featuring both a phenolic hydroxyl group and a furan ring, makes it a candidate for ligand design in the development of metal complexes for catalysis. wiley.com The design of such ligands is crucial as they modify the structural and reactivity properties of metal centers, which can lead to the discovery of new bonding patterns and the development of novel catalytic processes. wiley.com

The furan and phenol moieties can act as donor groups, coordinating with a metal ion. For instance, in related phenolic compounds, the phenolic oxygen can coordinate to a metal center. researchgate.net Similarly, furan-containing ligands have been used in the synthesis of metal complexes. For example, iron complexes with furyl groups have been studied for their role in C(sp²)–H activation and C(sp²)–B formation steps in catalytic borylation. princeton.edu

The combination of these two functionalities within the same molecule allows for the potential formation of bidentate or polydentate ligands, which can form stable chelate complexes with various transition metals. researchgate.net The specific coordination mode can be influenced by factors such as the reaction pH. researchgate.net The resulting metal complexes can exhibit enhanced catalytic activity compared to the simple metal salts, a phenomenon attributed to the ligand's ability to modulate the metal ion's reactivity and facilitate electron transfer. orientjchem.org For example, copper(II) complexes with pyrazole-based ligands have shown significant catalytic potential in the green oxidation of phenol. orientjchem.org The design of these complexes often aims to mimic the active sites of natural enzymes, creating highly efficient and selective biomimetic catalysts. orientjchem.org

Component in Heterogeneous Catalytic Systems

The conversion of biomass-derived platform chemicals into valuable products often relies on heterogeneous catalysis. acs.org Derivatives of this compound, such as 4-(2-furyl)-3-buten-2-one (FAc), which is produced from the aldol (B89426) condensation of furfural and acetone, are utilized in such catalytic processes. dntb.gov.uaresearchgate.net

In these systems, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. researchgate.net High surface area graphite (B72142) is often employed as a support for metal catalysts due to its large surface area and stability. researchgate.net Rhenium-based catalysts, supported on graphite, have been shown to be active in the aqueous-phase hydrogenation and rearrangement of FAc. dntb.gov.uaresearchgate.net Both metallic rhenium and rhenium oxide phases on the support are effective, with metallic rhenium showing a higher initial reaction rate, which is attributed to its greater dispersion on the graphite support. dntb.gov.ua These catalytic systems can direct the reaction towards specific value-added products, such as 2-(2-oxopropyl)cyclopenta-1-one. dntb.gov.ua The choice of catalyst and support is crucial as they are dynamic entities that can change in response to reaction conditions. acs.org

In Vitro Investigations of Molecular Biological Interactions

Enzyme Inhibition Studies and Mechanistic Insights (e.g., Urease, Kinases, MAO)

Derivatives of this compound have been investigated for their potential to inhibit various enzymes, a key area of pharmaceutical research. researchgate.net

Urease Inhibition: Urease, a nickel-containing enzyme, is a target for inhibitors due to its role in pathologies associated with Helicobacter pylori infections. wiley.commdpi.com Furan-containing chalcones, which share structural similarities with derivatives of this compound, have demonstrated significant urease inhibitory activity. mdpi.comnih.gov For example, 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2–propen-1-one and 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one have shown more potent inhibition than the standard drug thiourea (B124793). mdpi.com The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the aryl ring attached to the furan are critical for the inhibitory activity. mdpi.comnih.gov Molecular docking studies suggest these compounds can bind effectively within the active site of the urease enzyme. mdpi.comnih.gov The mechanism of inhibition for related phenolic compounds has been identified as competitive. mdpi.comnih.gov

Kinase Inhibition: While direct studies on this compound are limited, related phenolic and quinoxaline-containing compounds have been shown to act as inhibitors of various kinases, which are crucial enzymes in cellular signal transduction pathways.

Monoamine Oxidase (MAO) Inhibition: MAOs are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a strategy for treating central nervous system disorders. nih.gov Phenolic compounds, such as resveratrol (B1683913) and isoeugenol, have been shown to be selective inhibitors of MAO-A. nih.gov The inhibitory mechanism for resveratrol against MAO-A was found to be competitive and time-independent. nih.gov

Table 1: Urease Inhibition by Furan Chalcone Derivatives

| Compound | Substituent on Phenyl Ring | IC₅₀ (μM) |

|---|---|---|

| 4h | 2',5'-dichloro | 16.13 ± 2.45 mdpi.com |

| 4s | 2'-chloro | 18.75 ± 0.85 mdpi.com |

| 4f | 3',4'-dichloro | 21.05 ± 3.2 mdpi.com |

| Thiourea (Standard) | - | 21.25 ± 0.15 mdpi.com |

In Vitro Antiproliferative Activity against Cell Lines and Molecular Targets

The potential of furan and phenol-containing compounds to inhibit the growth of cancer cells has been explored in numerous in vitro studies. The antiproliferative activity is often assessed using the MTT assay on various human cancer cell lines. mdpi.commdpi.com

Derivatives of this compound have been evaluated for their cytotoxic effects. For instance, chalcones containing a furan-pyrazole moiety have shown cytotoxic activity against the A549 lung carcinoma cell line. nih.gov The effectiveness of these compounds appears to be related to the specific heterocyclic groups attached. nih.gov Similarly, other phenolic compounds have demonstrated antiproliferative effects against breast adenocarcinoma (MCF-7), cervical adenocarcinoma (HeLa), and hepatocellular carcinoma (HepG2) cell lines. mdpi.com For example, novel thieno[2,3-d]pyrimidine (B153573) derivatives have shown significant antiproliferative effects against MCF-7 cells, with some compounds exhibiting high selectivity compared to non-cancerous cell lines. mdpi.com The antiproliferative activity of these compounds is often linked to their ability to induce apoptosis. acs.org

Table 2: In Vitro Antiproliferative Activity of Related Compounds

| Compound Class | Cell Line | Activity/IC₅₀ | Reference |

|---|---|---|---|

| Furan-Pyrazole Chalcones | A549 (Lung) | IC₅₀: 76.5 µg/ml (for a 1,4-diphenyl-1H-pyrazol-3-yl derivative) | nih.gov |

| Thieno[2,3-d]pyrimidines | MCF-7 (Breast) | IC₅₀: 4.3 ± 0.11 µg/mL (for a specific derivative) | mdpi.com |

| Nickel(II) Carbazole Complexes | HeLa (Cervical) | IC₅₀: 43.39 ± 0.21 μM (for a specific complex) | acs.org |

Exploration of Antioxidant and Anti-inflammatory Mechanisms at the Cellular Level

Phenolic compounds are well-known for their antioxidant properties. The antioxidant capacity of this compound and its derivatives can be evaluated through various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.goviosrjournals.orgmdpi.com In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical leads to a color change, which can be measured spectrophotometrically. nih.goviosrjournals.org

The anti-inflammatory properties of phenoxyphenol derivatives have been linked to their ability to bind to the active sites of enzymes like cyclooxygenase (COX)-2 and matrix metalloproteinases (MMP)-9, which are involved in inflammatory processes. mdpi.com

Table 3: Antioxidant Activity of Related Furan Derivatives

| Compound | Assay | IC₅₀ (mg/mL) |

|---|---|---|

| 3c (Biginelli derivative) | DPPH Scavenging | 0.6 nih.gov |

| Gallic Acid (Standard) | DPPH Scavenging | Not specified, but stronger than test compounds |

Studies on Antimicrobial Activity and Molecular Interference Pathways

The furan and phenol moieties are present in many compounds with recognized antimicrobial properties. scienceopen.comresearchgate.net The antimicrobial activity of derivatives related to this compound has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungi. scienceopen.commdpi.comresearchgate.net

For example, 2-amino-1,3,4-thiadiazole (B1665364) derivatives incorporating a furan ring have been synthesized and tested for their antifungal activity. scienceopen.com Similarly, oxazolone (B7731731) derivatives containing a 2-furyl group have shown antibacterial activity against plant pathogenic bacteria like Xanthomonas oryzae and Ralstonia solanacearum. researchgate.net The mechanism of action for such compounds can involve interference with essential bacterial processes, such as cell wall synthesis. In some cases, the antimicrobial activity of a ligand is enhanced upon coordination with a metal ion. researchgate.net

Molecular docking studies have been used to elucidate the potential molecular interference pathways. For instance, a phenolic compound, 2,4-bis(1,1-dimethylethyl)-phenol, was shown through in silico docking to effectively bind to the active site of mitochondrial F₁F₀ ATP synthase in fungi, suggesting a mechanism for its antifungal action. nih.gov

Table 4: Antimicrobial Activity of Related Compounds

| Compound Class | Target Organism(s) | Activity/MIC | Reference |

|---|---|---|---|

| 2-Amino-1,3,4-thiadiazoles | S. aureus, B. subtilis | MIC: 20–28 µg/mL (for halogenated derivatives) | scienceopen.com |

| 2-Amino-1,3,4-thiadiazoles | A. niger, C. albicans | MIC: 32–42 µg/mL (for oxygenated derivatives) | scienceopen.com |

| Oxazole-2-amine analogs | S. aureus, E. coli | Excellent activity reported | mdpi.com |

Receptor Binding and Ligand-Target Interactions (Computational and In Vitro)

Direct computational and in-vitro research on the receptor binding profile of this compound is not extensively documented in publicly available scientific literature. However, the broader family of furan-containing phenolic compounds has been the subject of various biological activity studies, and a significant body of research exists for its derivatives, most notably ZM241385. This derivative, in particular, has been thoroughly characterized as a potent and selective antagonist for the A2a adenosine (B11128) receptor.

The interaction of this compound derivatives with specific receptors has been a key area of investigation. The most prominent example is ZM241385 , also known as 4-(2-[7-amino-2-(2-furyl) tandfonline.comfrontiersin.orgx-mol.nettriazolo[2,3-a] tandfonline.comnih.govnih.govtriazin-5-ylamino]ethyl)phenol. This compound has been established as a high-affinity antagonist selective for the A2a adenosine receptor subtype. nih.gov In vitro studies using rat pheochromocytoma cell membranes showed that ZM241385 displaces the binding of tritiated 5'-N-ethylcarboxamidoadenosine (NECA) with a pIC50 of 9.52. nih.gov Furthermore, ZM241385 exhibits significantly lower affinity for other adenosine receptor subtypes, highlighting its selectivity for the A2a receptor. nih.gov For instance, its affinity for A1 receptors in rat cerebral cortex membranes is much lower, with a reported pIC50 of 5.69 for displacing tritiated R-phenylisopropyladenosine (R-PIA). nih.gov At cloned rat A3 receptors, the affinity is even lower, with a pIC50 of 3.82. nih.gov

Radioligand binding studies using an iodinated version of ZM241385 (¹²⁵I-ZM241385) have further confirmed its high affinity and selectivity. In membranes from Chinese hamster ovary (CHO) cells expressing the recombinant canine A2a adenosine receptor, ¹²⁵I-ZM241385 bound with high affinity. researchgate.net Similarly, studies on membranes from bovine striatum, which naturally express the A2a receptor, showed that ¹²⁵I-ZM241385 binds to a single high-affinity site. researchgate.net

Table 1: In Vitro Receptor Binding Affinity of ZM241385

| Receptor Subtype | Test System | Radioligand Displaced | Affinity (pIC50) | Reference |

|---|---|---|---|---|

| A2a (rat) | Phaeochromocytoma cell membranes | [³H]NECA | 9.52 | nih.gov |

| A1 (rat) | Cerebral cortex membranes | [³H]R-PIA | 5.69 | nih.gov |

| A3 (rat, cloned) | CHO cell membranes | [¹²⁵I]AB-MECA | 3.82 | nih.gov |

| A2b (guinea-pig) | Aorta | Adenosine (functional antagonism, pA2) | 7.06 | nih.gov |

While direct receptor binding data for this compound is scarce, research into related furan-containing compounds suggests potential interactions with other biological targets, primarily enzymes. For example, various 2,5-disubstituted furan derivatives have been synthesized and evaluated as inhibitors of α-glucosidase, an enzyme targeted in the management of type 2 diabetes. x-mol.netnih.govnih.gov Some of these derivatives have shown potent inhibitory activity, with IC50 values in the low micromolar range. nih.govnih.gov

Molecular docking studies on these furan derivatives have provided insights into their potential binding modes. For instance, docking of a potent α-glucosidase inhibitor from a series of 2,5-disubstituted furans revealed key hydrogen bond and π-π stacking interactions within the enzyme's active site. x-mol.net Similarly, computational studies on furan-based chalcones as urease inhibitors have helped to elucidate the structure-activity relationships, showing that the furan moiety can participate in binding to the enzyme's active site. mdpi.com Docking studies of phenolic compounds, including those with structures related to this compound, against tyrosinase have also been used to predict whether a molecule is likely to act as a substrate or an inhibitor. mdpi.com

In addition to enzyme inhibition, some furan-containing compounds have been investigated for their antimicrobial properties. researchgate.netresearchgate.net The proposed mechanisms of action often involve interactions with microbial enzymes or cellular structures. mdpi.com For instance, molecular docking studies have been used to investigate the binding of furan-based Schiff bases to bacterial proteins like DNA gyrase. acgpubs.org

Table 2: In Vitro Enzyme Inhibition by Furan-Containing Derivatives

| Compound Class | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 2,5-Disubstituted furan derivative | α-Glucosidase | 2.2 ± 0.2 µM | nih.gov |

| 2,5-Disubstituted furan derivative | α-Glucosidase | 0.645 ± 0.052 µM | nih.gov |

| Furan chalcone derivative (1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2–propen-1-one) | Urease | 16.13 ± 2.45 µM | mdpi.com |

| 5-Acetyl-2-(4-methoxyphenyl)-6-hydroxybenzo[b]furan | α-Glucosidase | 0.56 µM | nih.gov |

Advanced Analytical Methodologies for 4 2 Furyl Phenol and Derivatives

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation of 4-(2-Furyl)phenol from complex sample mixtures, ensuring accurate identification and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone for the analysis of phenolic compounds due to its versatility and the high-resolution separation it provides. researchgate.net The development of an effective HPLC method for this compound involves careful optimization of several parameters to achieve the desired separation efficiency.

Column Selection: The choice of the stationary phase is critical. Reversed-phase columns, such as C18 or core-shell columns, are frequently employed for the separation of phenols. researchgate.net Core-shell columns, in particular, can offer faster and more efficient separations even on standard HPLC systems. researchgate.net For instance, a method for separating 16 phenolic compounds was successfully developed using a core-shell column, achieving efficient separation within a 30-minute analysis. researchgate.net

Mobile Phase Composition: The mobile phase, typically a mixture of an aqueous component (often with a pH modifier like formic acid or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol), is optimized to control the retention and resolution of the analytes. chromatographyonline.com Gradient elution, where the mobile phase composition is changed during the run, is often preferred for complex samples containing compounds with a wide range of polarities. scribd.com Isocratic elution, with a constant mobile phase composition, can be effective for simpler mixtures. chromatographyonline.com For example, an isocratic HPLC method was developed for the determination of phenol (B47542) and nitrophenols using a mobile phase optimized for pH and organic modifier concentration. chromatographyonline.com

Flow Rate and Temperature: The flow rate of the mobile phase and the column temperature also influence the separation. chromatographyonline.com A higher flow rate can reduce analysis time, but may also decrease resolution. chromatographyonline.com Temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase.

A rapid HPLC method using a core-shell column for the simultaneous determination of 20 polyphenols was developed with a gradient system of ultrapure water (0.1% formic acid) and acetonitrile, a column temperature of 35 °C, and a flow rate of 0.8 mL/min, achieving separation in under 12 minutes.

Data Table: Example HPLC Method Parameters for Phenolic Compound Analysis

| Parameter | Condition | Reference |

| Column | Kinetex C18 (100 mm x 3.0 mm, 2.6 μm) | |

| Mobile Phase | A: Ultrapure water with 0.1% formic acid B: Acetonitrile | |

| Elution | Gradient | |

| Flow Rate | 0.8 mL/min | |

| Temperature | 35 °C | |

| Detection | Multi-wavelength Detector (MWD) | |

| Injection Volume | 5 μL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com It combines the high-resolution separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. thermofisher.comscielo.org.mx This makes it particularly suitable for identifying and quantifying components in complex mixtures, such as environmental samples or products from lignin (B12514952) depolymerization. thermofisher.comescholarship.org

The sample is first vaporized and separated into its components in the GC column. thermofisher.com The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. thermofisher.com

For quantitative analysis, GC-MS can be operated in two modes: full scan, which provides a wide range of mass-to-charge ratios, or selected ion monitoring (SIM), which focuses on specific ions characteristic of the target analyte for increased sensitivity and selectivity. thermofisher.comscielo.org.mx GC-MS/MS, or tandem mass spectrometry, offers even higher selectivity by performing a second stage of mass analysis, which is beneficial for analyzing trace levels of compounds in complex matrices. thermofisher.com

A method for the simultaneous detection of phenol and chlorophenol mixtures in aqueous solutions utilized GC-MS with SIM at specific m/z values to achieve good detection selectivity. scielo.org.mx

Data Table: Typical GC-MS Parameters for Phenol Analysis

| Parameter | Condition | Reference |

| Column | 5MS UI (30 m x 0.25 mm x 0.25 μm) | oiv.int |

| Injector Temperature | 260 °C (splitless) | oiv.int |

| Carrier Gas | Helium | oiv.int |

| Oven Program | 50°C, then 10 °C/min to 300 °C, hold for 3 min | oiv.int |

| MS Source Temperature | 250 °C | oiv.int |

| MS Quadrupole Temp. | 150 °C | oiv.int |

Derivatization Techniques for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a derivative that is more suitable for chromatographic analysis and detection. For phenols like this compound, derivatization can increase volatility for GC analysis and introduce chromophores or fluorophores for enhanced UV or fluorescence detection in HPLC. nkust.edu.twjfda-online.com

Pre-column and Post-column Derivatization Strategies

Derivatization can be performed either before (pre-column) or after (post-column) the chromatographic separation.

Pre-column derivatization involves reacting the analyte with a derivatizing agent before injection into the chromatograph. nkust.edu.tw This is a common approach to improve the chromatographic properties and detectability of the analyte. nkust.edu.twresearchgate.net For example, pre-column derivatization of phenols with 2,4-dinitrophenylhydrazine (B122626) (DNPH) has been used to enhance chromatographic resolution and selectivity for spectrophotometric detection. researchgate.net Another approach involves using 1-fluoro-2,4-dinitrobenzene (B121222) as a UV labeling reagent, which reacts with phenols to form derivatives detectable at 292 nm. researchgate.net

Post-column derivatization occurs after the separation on the column and before the detector. nkust.edu.twnih.gov This technique is useful for detecting compounds that are difficult to derivatize before separation or when the derivatives are unstable. nih.gov An example is the on-line photochemical conversion of phenols after separation, where a photoreactor placed between the column and the detector enhances the fluorescence or UV response. nkust.edu.twresearchgate.net

Fluorescent and UV-Active Derivatization Agents

To enhance the sensitivity of detection, especially in HPLC, various derivatizing agents that introduce a fluorescent or UV-active tag to the phenol molecule are utilized.

Fluorescent Derivatization Agents: These reagents react with the phenolic hydroxyl group to form a highly fluorescent derivative, allowing for very low detection limits.

4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) has been used for the sensitive HPLC determination of phenols. The reaction is completed in 30 minutes at 60°C, and the resulting derivatives are stable for at least 24 hours. nih.gov

3-Chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl) is another fluorescent labeling agent for phenols. scirp.org

UV-Active Derivatization Agents: These agents add a chromophore to the analyte, increasing its absorbance at a specific UV wavelength.

1-Fluoro-2,4-dinitrobenzene (FDNB) is a well-known pre-column UV derivatizing reagent that reacts with phenols. nkust.edu.tw

Benzoyl chloride can be used to derivatize phenols, introducing a UV-active phenyl group. scirp.orglibretexts.org

Data Table: Examples of Derivatization Agents for Phenols

| Derivatization Agent | Type | Detection Method | Application | Reference |

| 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) | Fluorescent | HPLC-Fluorescence | Determination of phenol and chlorophenols in urine | nih.gov |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | UV-Active | HPLC-UV | Analysis of phenols in pharmaceuticals | nkust.edu.twresearchgate.net |

| Benzoyl chloride | UV-Active | HPLC-UV | Determination of phenol in river water and wine | scirp.org |

| 2,4-dinitrophenylhydrazine (DNPH) | UV-Active | HPLC-UV | Analysis of phenolic aldehydes in beverages | researchgate.net |

Silylation, Alkylation, and Acylation Approaches

For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of polar compounds like phenols. libretexts.orgobrnutafaza.hr The three main approaches are silylation, alkylation, and acylation. libretexts.orgslideshare.net

Silylation: This is the most common derivatization technique for GC, where an active hydrogen in the phenolic hydroxyl group is replaced by an alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. obrnutafaza.hr Silyl derivatives are more volatile, less polar, and more thermally stable than the parent compounds. obrnutafaza.hr

Alkylation: This process involves replacing the active hydrogen of the phenol with an alkyl group to form an ether. obrnutafaza.hr Reagents like pentafluorobenzyl bromide (PFBBr) can be used, and the resulting derivatives are suitable for analysis by GC with an electron capture detector (ECD). epa.gov However, some sterically hindered or highly substituted phenols may not derivatize effectively with this method. epa.gov

Acylation: In this method, an acyl group is introduced to the phenol. obrnutafaza.hr Acylating reagents, often fluorinated anhydrides, create derivatives that are less polar and more volatile. obrnutafaza.hr These fluorinated derivatives are particularly useful for enhancing detection with an ECD. obrnutafaza.hr

Data Table: Common Derivatization Approaches for GC Analysis of Phenols

| Approach | Reagent Example | Effect on Analyte | Reference |

| Silylation | Trimethylsilyl (TMS) reagents | Increased volatility and thermal stability | obrnutafaza.hr |

| Alkylation | Pentafluorobenzyl bromide (PFBBr) | Forms ethers, enhances ECD detection | epa.gov |

| Acylation | Fluorinated anhydrides | Increased volatility, enhances ECD detection | obrnutafaza.hr |

Extraction and Sample Preparation Methods

Effective extraction and sample preparation are paramount for the reliable analysis of this compound, ensuring the removal of interfering substances and the concentration of the analyte of interest. thermofisher.com The choice of method often depends on the sample matrix, whether it be aqueous, solid, or an oil-based product. thermofisher.comwindows.net

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely adopted technique for the selective isolation and concentration of phenolic compounds from diverse samples. nih.govresearchgate.net It offers a more targeted approach compared to traditional liquid-liquid extraction, with reduced solvent consumption. thermofisher.com The effectiveness of SPE is contingent on the selection of the appropriate sorbent material and elution solvents.

For the analysis of phenolic compounds, including those with furan (B31954) moieties, various SPE sorbents have been utilized. Polystyrene-divinylbenzene based materials are effective for extracting phenols from aqueous samples like drinking water. chromatographyonline.com The general SPE protocol involves several key steps: conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the analytes of interest. windows.netchromatographyonline.com

A typical SPE protocol for phenolic compounds in a water sample involves the following steps:

Sample Pre-treatment : Acidification of the water sample to a pH ≤ 2 is often necessary to ensure the phenols are in a non-ionized form, enhancing their retention on non-polar sorbents. chromatographyonline.com

Cartridge Conditioning : The SPE cartridge is conditioned sequentially with a solvent like dichloromethane (B109758) (DCM), followed by methanol, and finally with acidified water to prepare the sorbent for sample loading. chromatographyonline.com

Sample Loading : The pre-treated sample is passed through the conditioned cartridge.

Washing : The cartridge is washed to remove any co-adsorbed interfering compounds.

Elution : The retained phenolic compounds are eluted from the cartridge using a small volume of an appropriate organic solvent, such as dichloromethane. chromatographyonline.com The eluate is then concentrated before analysis. chromatographyonline.com

The selection of the sorbent is critical. For instance, in the analysis of furan and its derivatives in food matrices, various fiber coatings for solid-phase microextraction (SPME), a related technique, have been evaluated, with carboxen/polydimethylsiloxane (B3030410) (CAR/PDMS) often showing high efficiency. mdpi.comresearchgate.net The optimization of parameters such as extraction time, temperature, and desorption conditions is crucial for achieving high recovery and sensitivity. mdpi.comresearchgate.netpfigueiredo.org

Table 1: Example of SPE Protocol Parameters for Phenolic Compounds in Water

| Step | Parameter | Details | Reference |

| Sample Pre-treatment | pH Adjustment | Acidify to pH ≤ 2 with 6 N HCl | chromatographyonline.com |

| De-chlorination | Add 40–50 mg sodium sulfite (B76179) (if free chlorine is present) | chromatographyonline.com | |

| SPE Cartridge | Sorbent | Polystyrene divinylbenzene | chromatographyonline.com |

| Conditioning | Solvents | Dichloromethane (DCM), Methanol, 0.05 N HCl | chromatographyonline.com |

| Elution | Solvent | Dichloromethane (DCM) | chromatographyonline.com |

| Concentration | Technique | Gentle stream of nitrogen at 35 °C | chromatographyonline.com |

Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction (LLE) is a conventional and widely used method for separating compounds based on their differential solubility between two immiscible liquid phases, typically an aqueous phase and an organic solvent. rsc.orgeconomysolutions.in For phenolic compounds, LLE is often employed, especially when dealing with higher concentrations. rsc.org However, traditional LLE methods can be time-consuming and require large volumes of hazardous organic solvents. nih.govresearchgate.net

Optimization of LLE protocols is essential to enhance extraction efficiency and minimize solvent consumption. Key parameters that require careful consideration include the choice of extraction solvent, the solvent-to-sample ratio, pH of the aqueous phase, and the extraction time and vigor. chromatographyonline.comrsc.org

For the extraction of phenolic compounds, solvents such as diethyl ether, toluene, and hexane (B92381) are commonly used. economysolutions.in The selection of the solvent is critical and depends on the polarity of the target analyte. economysolutions.in To maximize recovery, a high ratio of organic extraction solvent to the aqueous sample is generally preferred, with a 7:1 ratio often considered a generic optimum. chromatographyonline.com

Recent advancements have focused on making LLE more environmentally friendly and efficient. For instance, cold-induced homogeneous liquid-liquid extraction has been developed for the extraction of polar phenolic compounds from various water samples. tandfonline.com This method involves creating a homogeneous solution with a water-miscible solvent like acetonitrile, followed by phase separation at low temperatures. tandfonline.com

Table 2: Key Parameters for LLE Optimization

| Parameter | Description | Considerations | Reference |

| Solvent Selection | The choice of the organic solvent is crucial for selective extraction. | Polarity, boiling point, toxicity, and solubility of the target analyte. Ethyl acetate (B1210297) and dichloromethane are common choices. | economysolutions.in |

| Solvent to Sample Ratio | The volume ratio of the organic solvent to the aqueous sample. | A higher ratio generally leads to better recovery but increases solvent usage. A 7:1 ratio is a common starting point. | chromatographyonline.com |

| pH of Aqueous Phase | The pH influences the ionization state of phenolic compounds. | Acidifying the sample can improve the extraction of acidic phenols into the organic phase. | rsc.org |

| Extraction Time & Vigor | The duration and intensity of mixing the two phases. | Needs to be optimized empirically to ensure equilibrium is reached without forming stable emulsions. | chromatographyonline.com |

Advanced Microextraction Techniques

In recent years, several microextraction techniques have emerged as powerful alternatives to conventional extraction methods, offering advantages such as reduced solvent consumption, higher enrichment factors, and automation capabilities. nih.govresearchgate.netfrontiersin.org These techniques are particularly well-suited for the analysis of trace levels of compounds like this compound in complex matrices.

Solid-Phase Microextraction (SPME) and its variants are among the most popular microextraction techniques. nih.govresearchgate.net In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample (either directly or in the headspace), and the analytes are adsorbed onto the fiber. restek.com The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. pfigueiredo.org The choice of fiber coating is critical for selective extraction. researchgate.net For volatile furan derivatives, headspace SPME (HS-SPME) is often preferred. restek.com

Stir Bar Sorptive Extraction (SBSE) is another innovative technique that utilizes a magnetic stir bar coated with a larger volume of polydimethylsiloxane (PDMS) than a standard SPME fiber. frontiersin.org This larger sorbent volume provides a higher extraction capacity and sensitivity. frontiersin.org

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction method where a mixture of an extraction solvent and a disperser solvent is injected into the aqueous sample. encyclopedia.pubulpgc.es This creates a cloudy solution with a large surface area between the extraction solvent and the sample, leading to fast extraction. tandfonline.com Centrifugation is then used to separate the fine droplets of the extraction solvent. tandfonline.com

Table 3: Comparison of Advanced Microextraction Techniques

| Technique | Principle | Advantages | Common Analytes |

| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber. restek.com | Solvent-free, simple, can be automated. frontiersin.org | Volatile and semi-volatile organic compounds, including furan derivatives. pfigueiredo.orgrestek.com |

| Stir Bar Sorptive Extraction (SBSE) | Adsorption of analytes onto a coated stir bar. frontiersin.org | Higher extraction capacity and sensitivity than SPME. frontiersin.org | Organic pollutants in water, flavor compounds in beverages. researchgate.net |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Dispersion of a small volume of extraction solvent in the sample. encyclopedia.pub | Fast, high enrichment factor, low solvent consumption. ulpgc.es | Phenolic compounds, pesticides, and other organic pollutants in water. tandfonline.com |

| Microextraction by Packed Sorbent (MEPS) | A miniaturized version of SPE with the sorbent packed into a syringe. nih.gov | High-throughput, small sample and solvent volumes. nih.gov | Polyphenols in food samples. nih.gov |

Electrochemical Methods for Quantitative Analysis

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the quantitative analysis of phenolic compounds. irispublishers.comtaylorfrancis.com These techniques are based on measuring the current or potential changes resulting from the electrochemical oxidation or reduction of the analyte at an electrode surface. rsc.org Various voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are commonly employed. taylorfrancis.comresearchgate.net

The electrochemical behavior of phenolic compounds is characterized by their oxidation at a solid electrode. tsijournals.com The oxidation potential and peak current can be used for qualitative and quantitative analysis, respectively. However, the direct electrooxidation of phenols on bare electrodes can sometimes lead to electrode fouling due to the polymerization of oxidation products, which passivates the electrode surface. nih.gov

To overcome this limitation and enhance the sensitivity and selectivity of the analysis, chemically modified electrodes (CMEs) are widely used. mdpi.comrsc.org These electrodes are fabricated by modifying the surface of a conventional electrode (e.g., glassy carbon, carbon paste) with various materials such as nanoparticles, polymers, or enzymes. nih.govmdpi.com

For instance, carbon paste electrodes modified with Fe3O4 nanoparticles have been shown to exhibit excellent sensitivity and selectivity for the determination of various phenolic compounds. mdpi.com The nanoparticles facilitate electron transfer between the electrode surface and the analyte, leading to an enhanced electrochemical response. mdpi.com Similarly, electrodes modified with carbon nanotubes (CNTs) have demonstrated improved catalytic activity for phenol detection. electrochemsci.org